
Dehydrocrenatidine
Übersicht
Beschreibung
Dehydrocrenatidine is a naturally occurring alkaloid compound identified as a potent inhibitor of the Janus kinase (JAK) family. It has shown significant potential in inhibiting the JAK-STAT signaling pathway, which is crucial in various cellular processes, including cell growth, differentiation, and apoptosis . This compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydrocrenatidine can be synthesized through a series of chemical reactions involving the extraction of natural products followed by chemical modifications. The primary source of this compound is the plant Picrasma quassioides. The extraction process involves using solvents such as methanol or ethanol to isolate the alkaloids from the plant material . The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Picrasma quassioides, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydrocrenatidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its activity or specificity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1. Liver Cancer Treatment
Dehydrocrenatidine has been identified as a potent anticancer agent against liver cancer. A study demonstrated that it induces apoptosis in human liver cancer cells (Huh-7 and Sk-hep-1) by arresting the cell cycle at the G2/M phase and activating both mitochondrial-mediated and death receptor-mediated apoptotic pathways. The treatment significantly increased the expression of pro-apoptotic proteins, including FAS, DR5, and caspases 3, 8, and 9, while decreasing cell viability in a dose-dependent manner .
2. Head and Neck Cancer
In head and neck cancer, this compound has shown significant antimetastatic effects. Research indicated that treatment with this compound reduced the motility, migration, and invasion of head and neck cancer cells (FaDu, SCC9, and SCC47). The compound inhibited the expression of matrix metalloproteinase-2 (MMP-2) and reduced phosphorylation of ERK1/2 and JNK1/2, which are critical pathways involved in cancer metastasis .
3. Nasopharyngeal Carcinoma
This compound also exhibits cytotoxic effects on nasopharyngeal carcinoma cells. It induces apoptosis by modulating the mitogen-activated protein kinase (MAPK) pathway, specifically enhancing ERK phosphorylation while inhibiting JNK phosphorylation. This dual action contributes to its efficacy in reducing cell viability in nasopharyngeal carcinoma .
Pain Management Applications
Beyond its anticancer properties, this compound has been studied for its analgesic effects. Research indicates that it can inhibit voltage-gated sodium channels (VGSCs), which are crucial for pain transmission. In animal models of neuropathic pain, this compound demonstrated comparable efficacy to morphine in alleviating mechanical allodynia .
Case Studies Summary
Wirkmechanismus
Dehydrocrenatidine exerts its effects by inhibiting the activity of Janus kinases, particularly JAK2. This inhibition prevents the phosphorylation and activation of signal transducers and activators of transcription (STAT) proteins, thereby blocking the downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound induces apoptosis in cancer cells by modulating both intrinsic and extrinsic apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Dehydrocrenatidine is unique among JAK inhibitors due to its natural origin and specific inhibition of JAK2. Similar compounds include:
Ruxolitinib: A synthetic JAK1 and JAK2 inhibitor used in treating myelofibrosis and polycythemia vera.
Tofacitinib: A synthetic JAK3 inhibitor used in treating rheumatoid arthritis.
Baricitinib: A synthetic JAK1 and JAK2 inhibitor used in treating rheumatoid arthritis.
Compared to these synthetic inhibitors, this compound offers a natural alternative with potentially fewer side effects and a unique mechanism of action .
Biologische Aktivität
Dehydrocrenatidine (DEC) is a β-carboline alkaloid derived from the plant Picrasma quassioides, known for its diverse biological activities, particularly in cancer treatment. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and potential therapeutic applications.
DEC exhibits potent anticancer properties through several mechanisms:
- Mitochondrial Dysfunction : DEC induces apoptosis in hepatocellular carcinoma (HCC) cells by targeting mitochondrial complexes I, III, and IV. This disruption affects oxidative phosphorylation, leading to mitochondrial dysfunction and subsequent cell death .
- Cell Cycle Arrest : Studies indicate that DEC causes significant cell cycle arrest at the G2/M phase in liver cancer cells. This arrest is associated with a decrease in cell proliferation and colony formation ability .
- Apoptotic Pathways : DEC activates both intrinsic and extrinsic apoptotic pathways. It enhances the expression of pro-apoptotic proteins (e.g., Bax, Bim) while reducing anti-apoptotic proteins (e.g., Bcl-2). Additionally, it increases the levels of cleaved caspases and death receptors, indicating a robust pro-apoptotic effect .
Efficacy in Cancer Models
Research has demonstrated the efficacy of DEC across various cancer models:
- Hepatocellular Carcinoma : In vitro studies show that DEC significantly reduces the viability of HCC cell lines (Huh-7 and Sk-hep-1) in a dose- and time-dependent manner. The treatment resulted in increased apoptosis as evidenced by chromatin condensation and DNA fragmentation .
- Nasopharyngeal Carcinoma : DEC also exhibits cytotoxic effects against nasopharyngeal carcinoma cell lines. It induces apoptosis through modulation of signaling pathways, particularly affecting JNK and ERK phosphorylation .
- Head and Neck Cancer : DEC has been identified as a potent antimetastatic agent, improving prognosis by inhibiting cancer cell invasion .
Case Studies
Several studies provide insights into the therapeutic potential of DEC:
- Study on Liver Cancer Cells : A study published in Phytotherapy Research highlighted DEC's ability to induce apoptosis in liver cancer cells by disrupting mitochondrial function. The combination of DEC with sorafenib showed enhanced anti-cancer effects without significant toxicity in animal models .
- Mechanistic Insights : Research indicated that DEC's pro-apoptotic effects are mediated through the activation of death receptor pathways and alterations in mitochondrial membrane potential, showcasing its dual mechanism of action .
- Inhibition of Inflammation : DEC has been shown to inhibit pro-inflammatory cytokine production, suggesting additional therapeutic benefits beyond its anticancer properties .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound across different studies:
Eigenschaften
IUPAC Name |
1-ethenyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-4-10-15-13(12(19-3)8-16-10)9-6-5-7-11(18-2)14(9)17-15/h4-8,17H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWBTKDUAXOZRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415746 | |
Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65236-62-6 | |
Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of cancer cells have been shown to be inhibited by dehydrocrenatidine in vitro?
A1: this compound has demonstrated anti-cancer activity against various cancer cell lines in laboratory settings. Studies have shown its efficacy against head and neck cancer cells (FaDu, SCC9, and SCC47) [], liver cancer cells [], nasopharyngeal carcinoma cells [], and hepatocellular carcinoma cells (HCC) [, ].
Q2: What are the primary molecular targets of this compound?
A2: this compound exhibits its effects through multiple mechanisms. It has been identified as a Janus kinase (JAK) inhibitor, specifically targeting JAK2 and disrupting the JAK-STAT signaling pathway, crucial for cell survival and proliferation in certain cancers [, ]. It also modulates the JNK1/2 and ERK1/2 pathways [, , ], further influencing cell survival, proliferation, and apoptosis. In hepatocellular carcinoma, this compound has been shown to target mitochondrial complexes I, III, and IV, impacting oxidative phosphorylation and leading to mitochondrial dysfunction [].
Q3: How does this compound impact cancer cell metastasis?
A3: Research suggests that this compound can inhibit the invasion and migration of head and neck cancer cells []. This effect is linked to its ability to reduce the expression of matrix metalloproteinase-2 (MMP-2) [], an enzyme that plays a crucial role in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis.
Q4: Does this compound induce apoptosis in cancer cells? If so, what are the pathways involved?
A4: Yes, this compound has been shown to induce apoptosis in various cancer cell lines [, , ]. Studies point to the activation of both extrinsic and intrinsic apoptotic pathways. This involves increased expression of death receptors (FAS, DR5) and adaptor proteins (FADD, TRADD) in the extrinsic pathway []. In the intrinsic pathway, this compound increases the expression of pro-apoptotic proteins like Bax and Bim L/S []. It also leads to the activation of caspases 3, 8, and 9, and cleavage of PARP, signifying the execution phase of apoptosis [].
Q5: What is the role of this compound in modulating the JNK and ERK pathways?
A5: this compound displays a complex interplay with the JNK and ERK pathways, both of which are involved in regulating cell survival, proliferation, and apoptosis. In liver cancer cells, this compound induces apoptosis by suppressing the phosphorylation of JNK1/2 []. Conversely, in nasopharyngeal carcinoma cells, its pro-apoptotic effect is linked to the enhancement of ERK phosphorylation and the inhibition of JNK phosphorylation []. These findings suggest that this compound's modulation of JNK and ERK signaling might be cell-type specific and context-dependent.
Q6: Has this compound shown any synergistic effects with existing cancer treatments?
A6: Yes, a study focusing on hepatocellular carcinoma revealed a synergistic effect when this compound was combined with sorafenib, a standard chemotherapy drug []. This combination therapy enhanced the anti-cancer effect compared to either treatment alone.
Q7: Are there any in vivo studies investigating the effects of this compound?
A7: Yes, in vivo studies using a rat model of neuropathic pain demonstrated that this compound could dose-dependently attenuate mechanical allodynia, suggesting its potential as a pain reliever []. Additionally, research using athymic nude mouse models bearing HepG2-HCC cells xenografts explored the impact of this compound on nicotine-induced tumorigenicity and found that it could reduce tumor growth and sensitize cells to treatment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.